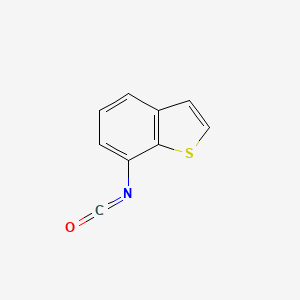
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is an organic compound with the molecular formula C9H12N4O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with piperazine under controlled conditions. One common method includes the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperazine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Piperazine in ethanol or DMF with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The pyridazine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Piperazin-1-yl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of pyridazine.
6-(Piperazin-1-yl)pyrimidine-3-carboxylic acid: Contains a pyrimidine ring, differing in the position of nitrogen atoms.
6-(Piperazin-1-yl)pyrazine-3-carboxylic acid: Features a pyrazine ring with nitrogen atoms at positions 1 and 4.
Uniqueness
6-(Piperazin-1-yl)pyridazine-3-carboxylic acid is unique due to the specific positioning of nitrogen atoms in the pyridazine ring, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical properties.
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
6-piperazin-1-ylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H,14,15) |
Clé InChI |
BMXGTJPVXWZTIU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NN=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)

![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)






![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)



